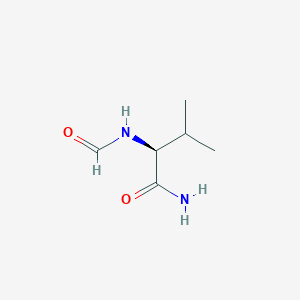
N~2~-Formyl-L-valinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-Formyl-L-valinamide is an organic compound with the molecular formula C6H12N2O2. It is a derivative of valine, an essential amino acid, and features a formyl group attached to the nitrogen atom of the amide. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N~2~-Formyl-L-valinamide can be synthesized through the N-formylation of L-valinamide. One common method involves the reaction of L-valinamide with formic acid or formic acid derivatives in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by the use of solvents such as water, polyethylene glycol, or ionic liquids .
Industrial Production Methods
In industrial settings, the production of N2-Formyl-L-valinamide may involve the use of heterogeneous nanocatalysts, which offer advantages such as thermal stability, reusability, and high catalytic performance. These catalysts can be metal/metal oxide-based and are employed in eco-friendly media to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
N~2~-Formyl-L-valinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group or other reduced forms.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted amides .
Scientific Research Applications
N~2~-Formyl-L-valinamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in peptide synthesis.
Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and other biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development and as a precursor for pharmacologically active compounds.
Industry: N2-Formyl-L-valinamide is utilized in the production of specialty chemicals and as a reagent in industrial processes
Mechanism of Action
The mechanism of action of N2-Formyl-L-valinamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and upregulating antioxidant enzymes. It also interacts with reactive oxygen and nitrogen species, providing protection to cellular components such as mitochondria. Additionally, the compound can inhibit enzymes like cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- N~2~-Formyl-L-leucinamide
- N~2~-Formyl-L-isoleucinamide
- N~2~-Formyl-L-alaninamide
Uniqueness
N~2~-Formyl-L-valinamide is unique due to its specific structural configuration, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and other biomolecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
59905-79-2 |
|---|---|
Molecular Formula |
C6H12N2O2 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2S)-2-formamido-3-methylbutanamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(2)5(6(7)10)8-3-9/h3-5H,1-2H3,(H2,7,10)(H,8,9)/t5-/m0/s1 |
InChI Key |
LLRZMHIKPHOQDN-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC=O |
Canonical SMILES |
CC(C)C(C(=O)N)NC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















